molecular formula C18H13N3O5 B2851943 6-(2H-1,3-benzodioxol-5-yl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 899946-78-2

6-(2H-1,3-benzodioxol-5-yl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2851943
CAS No.: 899946-78-2
M. Wt: 351.318
InChI Key: HZJKTOQJZFCMKO-UHFFFAOYSA-N
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Description

6-(2H-1,3-benzodioxol-5-yl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a nitrophenyl group, and a dihydropyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common approach is the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 3-nitrobenzylamine, followed by cyclization to form the dihydropyridazinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(2H-1,3-benzodioxol-5-yl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro-oxides and carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-(2H-1,3-benzodioxol-5-yl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-(2H-1,3-benzodioxol-5-yl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2H-1,3-benzodioxol-5-yl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one
  • 6-(2H-1,3-benzodioxol-5-yl)-2-[(2-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one

Uniqueness

6-(2H-1,3-benzodioxol-5-yl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5/c22-18-7-5-15(13-4-6-16-17(9-13)26-11-25-16)19-20(18)10-12-2-1-3-14(8-12)21(23)24/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJKTOQJZFCMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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